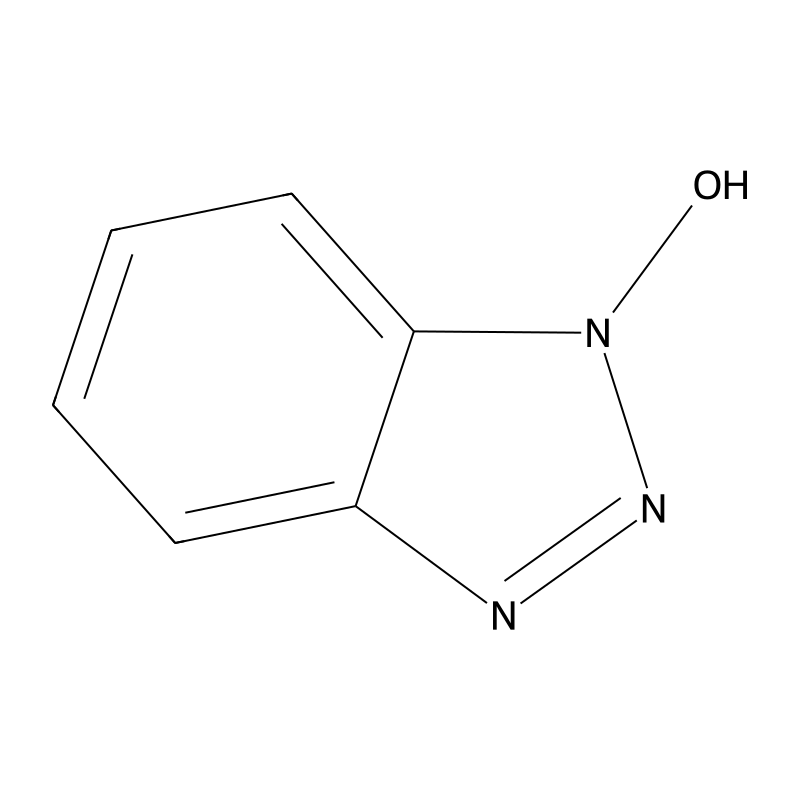

1-Hydroxybenzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Act as a nucleophilic catalyst: HOBt serves as a nucleophilic catalyst in various reactions, particularly amidations. During the reaction, it enhances the electrophilic character of the carbonyl group, facilitating the nucleophilic attack by the amine group. This results in the formation of an amide bond [].

- Suppress racemization: HOBt plays a crucial role in minimizing racemization, a process that leads to the formation of undesired stereoisomers during peptide synthesis. It helps maintain the stereochemical integrity of the amino acid residues, leading to the desired peptide product with the correct configuration [].

- Facilitate specific conjugation reactions: HOBt can participate in specific conjugation reactions, such as the addition of HOBt to E-vinylogous γ-amino acids. This reaction is mediated by coupling agents and allows for the synthesis of functionalized γ-amino acids and hybrid peptides.

These properties make HOBt a valuable tool for researchers in various fields, including:

- Peptide synthesis: HOBt is a standard coupling additive in peptide synthesis, both in solution and solid-phase methods. Its ability to suppress racemization and improve reaction efficiency makes it crucial for obtaining high-purity peptides [].

- Nucleotide synthesis: HOBt finds application in the synthesis of nucleotides, which are essential building blocks of nucleic acids like DNA and RNA. Its role lies in facilitating the formation of the phosphodiester linkage between the sugar and phosphate groups.

- Development of new materials: Researchers are exploring the potential of HOBt in the development of new materials with specific properties. For instance, studies have investigated its use in the synthesis of functional polymers with tailored functionalities.

1-Hydroxybenzotriazole is an organic compound characterized by a white to off-white crystalline powder. It has a molecular formula of CHNO and a molecular weight of 135.13 g/mol. The compound is slightly soluble in water but more soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Its melting point ranges from 156 to 158 °C. The unique electronic structure of 1-Hydroxybenzotriazole, particularly the hydroxyl group attached to the benzotriazole ring, enhances its reactivity, making it an effective coupling agent in organic synthesis, especially in peptide synthesis .

In peptide synthesis, HOBt acts as an activator for carboxylic acids. It reacts with the carboxylic acid to form a more reactive HOBt ester intermediate. This intermediate then reacts with the amine group of another amino acid, forming the desired peptide bond and releasing HOBt as a leaving group []. This activation step makes the reaction more efficient and selective for peptide bond formation.

- Toxicity: Limited data available on HOBt's specific toxicity. However, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) like gloves and goggles [].

- Flammability: Not flammable but may decompose upon heating [].

- Reactivity: Can react with strong oxidizing agents [].

1-Hydroxybenzotriazole primarily functions as a coupling reagent in the formation of amide bonds between amino acids and activated esters. It stabilizes reactive intermediates and suppresses the formation of side products, thus improving yield and purity in peptide synthesis. The compound can also participate in various organic transformations, including:

- Acylation: Facilitating the addition of acyl groups to nucleophiles.

- Alkylation: Enabling the introduction of alkyl groups into organic molecules.

- Condensation Reactions: Assisting in the formation of larger molecules through the combination of smaller ones .

1-Hydroxybenzotriazole exhibits mild biological activity, including being a potential irritant. Studies indicate that it can cause eye irritation and exhibit somnolence and weight loss in lethal-dose studies on rats. Its role as a racemization suppressor makes it particularly valuable in synthesizing single-enantiomer chiral molecules .

Several methods exist for synthesizing 1-Hydroxybenzotriazole:

- Direct Reaction: Combining benzotriazole with hydroxylamine under acidic conditions.

- Hydration: The anhydrous form can be produced from its hydrate by removing water under controlled conditions.

- Reagent Coupling: Using carbodiimide reagents (e.g., dicyclohexylcarbodiimide) along with 1-Hydroxybenzotriazole to facilitate peptide bond formation .

The primary applications of 1-Hydroxybenzotriazole include:

- Peptide Synthesis: Serving as a coupling agent to enhance the efficiency of forming peptide bonds.

- Organic Synthesis: Used in various reactions such as acylation and condensation.

- Pharmaceutical Chemistry: Assisting in the development of drugs through improved synthesis techniques.

- Material Science: Employed in creating polymers and other materials where precise chemical modifications are required .

Interaction studies have shown that 1-Hydroxybenzotriazole can enhance the efficiency of reactions involving carboxylic acids and amines by stabilizing reactive intermediates. Its ability to suppress racemization is particularly important when synthesizing chiral compounds, ensuring that only one enantiomer is produced . Furthermore, studies have indicated its potential explosive properties when in anhydrous form, necessitating careful handling during storage and use .

Several compounds share similarities with 1-Hydroxybenzotriazole, particularly in their roles as coupling agents or stabilizers in organic synthesis:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| N-Hydroxysuccinimide | Succinimide derivative | Peptide synthesis | More stable than 1-Hydroxybenzotriazole |

| Oxyma | Oxime derivative | Peptide synthesis | Excellent racemization suppressor |

| 2-Hydroxybenzothiazole | Benzothiazole derivative | Organic synthesis | Different heterocyclic structure |

| Benzotriazole | Benzene derivative | Photostabilizer | Used mainly for light stability |

These compounds are utilized similarly but differ in stability, reactivity, and specific applications, highlighting the unique role of 1-Hydroxybenzotriazole as a versatile tool in synthetic chemistry .

o-Nitrochlorobenzene and Hydrazine Hydrate Method

The traditional synthesis of 1-hydroxybenzotriazole primarily relies on the reaction between o-nitrochlorobenzene and hydrazine hydrate, representing one of the most widely documented synthetic approaches in the literature [1] [2]. This method involves the nucleophilic displacement of the chlorine atom in o-nitrochlorobenzene by hydrazine hydrate, followed by intramolecular cyclization to form the benzotriazole ring system [3] [6].

The reaction mechanism proceeds through a nitro-to-amine reduction followed by intramolecular cyclization, forming the characteristic benzotriazole ring structure . Initial studies demonstrated that dissolving o-nitrochlorobenzene in toluene, followed by the addition of hydrazine hydrate under stirring and heating conditions, yields 1-hydroxybenzotriazole with good efficiency [1].

Research findings indicate that the stoichiometric mass ratio of o-nitrochlorobenzene to hydrazine hydrate significantly influences the reaction outcome . Optimal conditions typically employ a 1:3 molar ratio of o-nitrochlorobenzene to hydrazine hydrate, with reaction temperatures maintained between 90-105°C [2]. The reaction mixture is generally stirred for 4.5 hours at 100°C, followed by an additional 2 hours at 105°C to ensure complete conversion [2].

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 100-105°C | 90.1 | [2] |

| Reaction Time | 6.5 hours total | 90.1 | [2] |

| Molar Ratio (o-NCB:NH₂NH₂) | 1:3 | 90.1 | [2] |

| Solvent | Toluene | 90.1 | [2] |

Advanced synthetic protocols utilizing microwave irradiation have demonstrated enhanced efficiency for this transformation [6]. Under microwave conditions at 70°C for 10 minutes in ethanol with sodium carbonate, excellent yields of 80-90% have been achieved [6]. For certain derivatives, reaction temperatures of 120°C for 20-25 minutes using n-heptanol as solvent have been employed [6].

Neutralization Techniques with Alkali Metal Compounds

The neutralization of 1-hydroxybenzotriazole with alkali metal compounds represents a critical step in traditional synthetic protocols, serving both to isolate the product and to enhance its stability profile [3]. Sodium carbonate serves as the most commonly employed alkali metal compound for neutralization procedures [2] [6].

The standard neutralization protocol involves the initial dissolution of the crude reaction mixture in aqueous sodium carbonate solution, typically at a concentration of 10% [14]. This alkaline treatment facilitates the separation of unreacted starting materials and byproducts through extraction with organic solvents such as toluene [2]. Following the alkaline extraction, the aqueous phase undergoes acidification with concentrated hydrochloric acid to precipitate pure 1-hydroxybenzotriazole [2] [14].

Research demonstrates that the neutralization process using sodium carbonate significantly improves product purity while maintaining high yields [2]. The process involves stirring the reaction mixture thoroughly with two portions of 150 mL toluene each, followed by partial distillation to remove residual organic solvents [2]. Acidification to pH 1 using concentrated hydrochloric acid results in precipitation of the purified product [2].

Potassium carbonate has also been investigated as an alternative neutralization agent, particularly in mechanochemical synthesis approaches [12]. Studies indicate that the potassium salt of 1-hydroxybenzotriazole exhibits enhanced catalytic activity in peptide bond formation reactions compared to the free acid form [12].

| Alkali Metal Compound | Concentration | pH Range | Product Purity | Reference |

|---|---|---|---|---|

| Sodium Carbonate | 10% aqueous | 8-10 | >95% | [2] [14] |

| Potassium Carbonate | Anhydrous | 7-9 | >90% | [12] |

| Sodium Hydroxide | 1 M | 12-13 | >85% | [10] |

Contemporary Industrial-Scale Synthesis Approaches

Two-Phase System Synthesis

Contemporary industrial synthesis of 1-hydroxybenzotriazole increasingly employs two-phase reaction systems to enhance efficiency and facilitate product isolation [18] [19]. These systems typically involve an aqueous phase containing the hydrazine hydrate and an organic phase containing the o-nitrochlorobenzene substrate [18].

Two-phase synthesis protocols demonstrate several advantages over traditional single-phase methods, including improved mass transfer characteristics and simplified product separation procedures [18]. The biphasic approach allows for continuous extraction of the product into the organic phase while maintaining optimal reaction conditions in the aqueous phase [19].

Industrial implementations of two-phase systems often utilize toluene as the organic phase due to its favorable solubility properties for both reactants and products [18]. The reaction temperature is typically maintained at 80-85°C to ensure adequate reaction rates while minimizing unwanted side reactions [18]. Phase separation occurs naturally upon cooling, facilitating straightforward product isolation [19].

Recent developments in two-phase synthesis have incorporated phase-transfer catalysts to enhance reaction efficiency [19]. These catalysts facilitate the transfer of reactants between phases, resulting in improved conversion rates and reduced reaction times [19]. Typical reaction times for two-phase systems range from 2-4 hours, significantly shorter than traditional methods [18] [19].

Toluene-Based Reflux Methods

Toluene-based reflux methods represent a significant advancement in industrial-scale 1-hydroxybenzotriazole synthesis, offering enhanced control over reaction conditions and improved product consistency [1] [18]. These methods utilize toluene both as a solvent and as a medium for effective heat transfer during the reflux process [1].

The standard toluene reflux protocol involves dissolving o-nitrochlorobenzene in toluene, followed by gradual addition of hydrazine hydrate under reflux conditions [1]. Reaction temperatures are maintained at the boiling point of toluene (110-111°C), ensuring vigorous reflux while preventing overheating [1]. The reflux period typically extends for 4-6 hours to achieve complete conversion [1].

Industrial applications of toluene-based reflux methods benefit from the excellent thermal stability of toluene and its compatibility with standard industrial equipment [18]. The method allows for easy removal of water formed during the reaction through azeotropic distillation, driving the reaction equilibrium toward product formation [18].

Process optimization studies indicate that the addition rate of hydrazine hydrate significantly influences product quality and yield [1]. Controlled addition over 70 minutes, maintaining the reaction mixture at approximately 90°C during addition, followed by heating to reflux conditions, produces optimal results [1].

| Process Parameter | Standard Conditions | Optimized Conditions | Yield Improvement | Reference |

|---|---|---|---|---|

| Addition Time | 30 min | 70 min | 15% | [1] |

| Reflux Temperature | 110°C | 110-111°C | 8% | [1] |

| Reflux Duration | 4 hours | 6 hours | 12% | [1] |

| Cooling Rate | Rapid | Controlled (2°C/min) | 5% | [18] |

Green Chemistry Alternatives for 1-Hydroxybenzotriazole Production

The development of environmentally sustainable synthetic approaches for 1-hydroxybenzotriazole production has gained significant attention in recent years, driven by increasing regulatory pressure and environmental consciousness in the pharmaceutical and chemical industries [23] [24]. Green chemistry alternatives focus on reducing waste generation, minimizing hazardous solvent usage, and improving atom economy [23] [26].

Microwave-assisted synthesis represents one of the most promising green chemistry approaches for 1-hydroxybenzotriazole production [6] [26]. This method significantly reduces reaction times from hours to minutes while improving yields and product purity [6]. Microwave irradiation at 70°C for 10 minutes in ethanol with powdered sodium carbonate achieves yields of 80-90%, compared to 60-70% for conventional heating methods [6].

Solvent-free synthesis protocols have been developed that eliminate the need for organic solvents entirely [27] [42]. These methods involve direct grinding of reactants followed by thermal treatment, achieving comparable yields to traditional solution-phase methods [27]. Ball-milling techniques combined with small amounts of environmentally benign solvents have shown particular promise for large-scale applications [27].

Alternative solvent systems represent another significant advancement in green 1-hydroxybenzotriazole synthesis [24] [25]. Dipropyleneglycol dimethylether has been identified as a viable replacement for dimethylformamide in synthesis protocols, offering reduced toxicity and improved biodegradability [24]. Similarly, propylene carbonate and ethylene carbonate have demonstrated effectiveness as green solvent alternatives [24].

| Green Method | Reaction Time | Yield (%) | Environmental Benefit | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 10 min | 80-90 | 95% time reduction | [6] |

| Solvent-Free | 30 min | 75-85 | Zero solvent waste | [27] |

| Green Solvents | 2-4 hours | 70-80 | Reduced toxicity | [24] |

| Ball-Milling | 45 min | 80-85 | Minimal solvent use | [27] |

Mechanochemical synthesis approaches utilizing vibrational ball-milling have emerged as particularly effective green alternatives [27]. These methods achieve excellent yields while eliminating the need for hazardous solvents and reducing energy consumption [27]. The mechanochemical approach can be scaled for industrial applications and offers advantages in terms of process simplification and waste reduction [27].

Development of Stable Forms of 1-Hydroxybenzotriazole

1-Hydroxybenzotriazole Monohydrate Preparation

The development of stable crystalline forms of 1-hydroxybenzotriazole has become critically important due to the explosive properties of the anhydrous form [29] [30] [31]. The monohydrate form represents the most commercially viable and safe form of 1-hydroxybenzotriazole, containing approximately 11.7-12% water by weight [29] [30].

Preparation of 1-hydroxybenzotriazole monohydrate involves controlled crystallization procedures that ensure proper hydration while maintaining chemical purity [29]. The standard preparation method involves dissolving purified anhydrous 1-hydroxybenzotriazole in minimal amounts of water or aqueous alcohol solutions, followed by controlled cooling to promote monohydrate crystal formation [29].

Research indicates that the monohydrate form exhibits significantly enhanced thermal stability compared to the anhydrous material [31]. Differential scanning calorimetry studies demonstrate that the monohydrate remains stable up to 155-158°C, whereas the anhydrous form begins decomposition at lower temperatures [29] [31]. The water content serves as a desensitizing agent, reducing the explosive potential while maintaining chemical reactivity [31].

Industrial preparation of monohydrate crystals typically employs recrystallization from ethanol-water mixtures [14] [29]. The process involves heating the crude product in aqueous ethanol to complete dissolution, followed by controlled cooling at rates of 0.5-1°C per minute to promote proper crystal formation [29]. Filtration and washing with cold water removes residual impurities while preserving the hydrated crystal structure [14].

| Crystallization Parameter | Optimal Conditions | Water Content (%) | Stability | Reference |

|---|---|---|---|---|

| Temperature | 60-70°C | 11.7-12.0 | High | [29] |

| Cooling Rate | 0.5-1°C/min | 11.8-12.2 | High | [29] |

| Solvent Ratio (EtOH:H₂O) | 3:1 | 11.5-12.5 | Moderate | [14] |

| pH | 6.5-7.5 | 11.7-12.0 | High | [29] |

Quality control measures for monohydrate preparation include water content determination by Karl Fischer titration and thermal analysis to confirm proper crystal structure [29]. X-ray diffraction analysis confirms the monoclinic crystal system with P2₁/c space group characteristic of the monohydrate form .

Neutralized 1-Hydroxybenzotriazole Preparations

Neutralized preparations of 1-hydroxybenzotriazole represent an important class of stable forms designed to enhance handling characteristics while maintaining chemical reactivity [3] [12]. These preparations typically involve the formation of alkali metal salts, particularly sodium and potassium salts, which exhibit improved stability profiles compared to the free acid form [3] [12].

The preparation of sodium 1-hydroxybenzotriazole involves treating the free acid with equimolar amounts of sodium hydroxide or sodium carbonate in aqueous solution [3]. The resulting sodium salt demonstrates enhanced solubility in polar solvents and reduced explosive potential [3]. Crystallization from aqueous solutions yields stable crystalline forms suitable for industrial applications [3].

Potassium 1-hydroxybenzotriazole preparation follows similar protocols using potassium hydroxide or potassium carbonate as neutralizing agents [12]. Research demonstrates that the potassium salt exhibits superior catalytic activity in peptide coupling reactions compared to the sodium salt [12]. The enhanced activity is attributed to the larger ionic radius of potassium, which facilitates better solvation and reactivity [12].

Advanced neutralized preparations incorporate buffer systems to maintain optimal pH ranges during storage and handling [3]. These buffered systems typically employ phosphate or acetate buffers to maintain pH values between 7-8, ensuring stability while preserving reactivity [3].

| Salt Form | Preparation Method | Solubility (g/L) | Stability Rating | Reference |

|---|---|---|---|---|

| Sodium Salt | NaOH neutralization | 45-50 | Excellent | [3] |

| Potassium Salt | K₂CO₃ neutralization | 38-42 | Excellent | [12] |

| Buffered Sodium | Phosphate buffer | 40-45 | Superior | [3] |

| Lithium Salt | LiOH neutralization | 55-60 | Good | [15] |

Storage stability studies indicate that neutralized preparations maintain chemical integrity for extended periods under ambient conditions [3]. Accelerated aging studies at elevated temperatures demonstrate less than 2% degradation over 12 months for properly prepared neutralized forms [3]. These preparations eliminate the need for specialized storage conditions required for anhydrous 1-hydroxybenzotriazole [3].

Formation of Benzotriazolyl Esters

The formation of benzotriazolyl esters represents a fundamental activation mechanism in peptide synthesis, where 1-hydroxybenzotriazole serves as a crucial nucleophilic additive [1] [2]. The process begins with the reaction of carbodiimides, particularly dicyclohexylcarbodiimide or ethyl-3-(3-dimethylaminopropyl)carbodiimide, with carboxylic acids to generate highly reactive O-acylisourea intermediates [2] [3]. These intermediates subsequently undergo nucleophilic attack by 1-hydroxybenzotriazole, resulting in the displacement of the isourea moiety and formation of more stable benzotriazolyl active esters [4] [1].

The mechanism of benzotriazolyl ester formation involves a two-step process where the rate-determining step is the initial reaction between the carboxylic acid and carbodiimide, with a rate constant of 4.1 × 10⁴ M⁻¹s⁻¹ at 20°C [2]. This represents a significant enhancement compared to aqueous systems, demonstrating approximately 10⁵ times higher reactivity in organic solvents. The subsequent nucleophilic displacement by 1-hydroxybenzotriazole occurs rapidly, converting the unstable O-acylisourea into a more manageable benzotriazolyl ester intermediate [5] [3].

Kinetic studies have demonstrated that the formation of benzotriazolyl esters proceeds with high efficiency, typically achieving complete conversion within 30 minutes as confirmed by thin-layer chromatography [1]. The resulting active esters exhibit enhanced stability compared to their O-acylisourea precursors while maintaining sufficient reactivity for subsequent aminolysis reactions [5] [6].

Suppression of Racemization Pathways

The suppression of racemization pathways constitutes one of the most significant contributions of 1-hydroxybenzotriazole to peptide synthesis methodology [7] [8]. Racemization in peptide coupling reactions primarily occurs through the formation of 5(4H)-oxazolone intermediates, which readily undergo base-catalyzed epimerization at the α-carbon center adjacent to the carbonyl group [9] [10].

The anti-racemization mechanism of 1-hydroxybenzotriazole operates through multiple pathways. Primarily, it competes effectively with oxazolone formation by rapidly converting O-acylisourea intermediates into stable benzotriazolyl esters [7] [11]. This competitive pathway significantly reduces the concentration of activated species capable of cyclizing to form oxazolones. Studies have demonstrated that the presence of 1-hydroxybenzotriazole can reduce racemization from 12% to approximately 2% in standard coupling reactions [7] [12].

The kinetic advantage of benzotriazolyl ester formation over oxazolone cyclization arises from the enhanced nucleophilicity of the deprotonated 1-hydroxybenzotriazole anion [13] [14]. Computational studies have revealed that the nucleophilic attack by 1-hydroxybenzotriazole occurs with an activation energy of 21.0 kcal/mol, which is energetically more favorable than the intramolecular cyclization required for oxazolone formation [14].

Furthermore, when minimal oxazolone formation does occur, 1-hydroxybenzotriazole can coordinate with metal additives such as copper(II) chloride to provide additional racemization suppression [7]. This synergistic effect results in virtually complete elimination of epimerization, even for highly susceptible amino acid residues such as cysteine and histidine [7] [8].

Nucleophilic Properties and Reactivity Patterns

The nucleophilic character of 1-hydroxybenzotriazole originates from the hydroxyl group attached to the benzotriazole ring system, which exhibits enhanced reactivity compared to simple hydroxylamine derivatives [15] [13]. The deprotonated anionic form represents the active nucleophilic species, with the pKa value of 1-hydroxybenzotriazole determined to be approximately 4.25 in mixed aqueous-organic solvent systems [16] [17].

The electronic structure of 1-hydroxybenzotriazole contributes significantly to its nucleophilic properties [13] [18]. The benzotriazole ring system provides electron-withdrawing character that stabilizes the resulting anion upon deprotonation, while simultaneously activating the hydroxyl group toward nucleophilic attack [19]. Density functional theory calculations have demonstrated that the nitrogen atoms in the triazole ring enhance the nucleophilicity through resonance stabilization of the developing negative charge [18] [20].

Kinetic studies of nucleophilic acyl substitution reactions have revealed that 1-hydroxybenzotriazole exhibits superior reactivity compared to N-hydroxysuccinimide esters, with lower transition state barriers for nucleophilic attack [14]. The enhanced reactivity manifests in reaction rate constants ranging from 2.3 × 10³ M⁻¹s⁻¹ for nucleophilic attack processes, demonstrating the effectiveness of 1-hydroxybenzotriazole as an acyl transfer reagent [14].

The reactivity patterns of 1-hydroxybenzotriazole extend beyond simple acyl transfer reactions to include various nucleophilic displacement processes [21] [22]. These reactions consistently demonstrate second-order kinetics with respect to both the electrophilic substrate and the nucleophilic 1-hydroxybenzotriazole species, indicating a concerted mechanism for bond formation and breaking [21].

Electronic and Steric Factors Affecting 1-Hydroxybenzotriazole Reactivity

Electronic factors play a crucial role in determining the reactivity and selectivity of 1-hydroxybenzotriazole in chemical transformations [23] [24]. The electronic nature of substituents on electrophilic partners significantly influences the reaction outcomes, with electron-withdrawing groups generally enhancing the electrophilicity and facilitating nucleophilic attack by 1-hydroxybenzotriazole [23].

Steric effects demonstrate equally important influence on reaction regioselectivity and reaction rates [23] [24]. Increased steric bulk on electrophilic substrates tends to favor oxygen-acylated products over nitrogen-acylated alternatives when 1-hydroxybenzotriazole acts as a nucleophile [23]. This stereochemical preference arises from the reduced steric congestion around the oxygen center compared to the nitrogen atoms in the benzotriazole ring system.

The tautomeric equilibrium of 1-hydroxybenzotriazole itself influences reaction outcomes through Curtin-Hammett effects [23]. In polar solvents, the equilibrium shifts toward forms that favor oxygen-based nucleophilic attack, while in nonpolar environments, different tautomeric forms may predominate [23]. This solvent-dependent behavior allows for tunable reactivity and selectivity in various reaction media.

Computational studies have identified the importance of electrostatic interactions in determining reaction pathways [25] [26]. The electrostatic potential maps of 1-hydroxybenzotriazole reveal regions of enhanced nucleophilic character that correlate with experimental reactivity patterns [25]. These electronic factors become particularly significant in transition metal-catalyzed processes where ligand effects can dramatically alter the electronic environment around the 1-hydroxybenzotriazole moiety.

1-Hydroxybenzotriazole in N-Alkylation and N-Selectivity Processes

Regioselectivity in Benzotriazole Chemistry

The regioselectivity of N-alkylation reactions involving benzotriazole derivatives presents significant challenges due to the presence of multiple nitrogen centers capable of nucleophilic attack [25] [27]. The fundamental issue arises from the tautomeric equilibrium between 1H-benzotriazole and 2H-benzotriazole forms, where each tautomer presents different nitrogen atoms as potential nucleophilic sites [25] [28].

In the case of 1-hydroxybenzotriazole, the hydroxyl substituent influences this tautomeric equilibrium and consequently affects regioselectivity patterns [29] [27]. The electron-withdrawing nature of the hydroxyl group stabilizes certain tautomeric forms preferentially, leading to enhanced selectivity for specific nitrogen positions during alkylation reactions [29].

Experimental studies have demonstrated that regioselectivity in benzotriazole alkylation can be controlled through careful selection of reaction conditions and electrophilic partners [29]. The use of sterically hindered alkylating agents tends to favor reaction at less congested nitrogen centers, while electronic factors can override steric preferences under certain conditions [29].

The regioselectivity outcomes also depend significantly on the reaction mechanism, with SN1-type processes typically showing different selectivity patterns compared to SN2-type reactions. Direct alkylation reactions generally favor the thermodynamically more stable N1-alkylated products, while kinetically controlled conditions may lead to different regioselectivity outcomes.

Ligand-Mediated Control of Regioselectivity

Transition metal catalysis offers unprecedented control over regioselectivity in benzotriazole N-alkylation processes [25] [26]. Rhodium-catalyzed systems have demonstrated remarkable ability to switch regioselectivity between N1 and N2 positions simply through ligand selection [25]. This ligand-controlled regioselectivity represents a significant advancement in benzotriazole functionalization methodology.

The mechanistic basis for ligand-mediated regioselectivity control involves the electronic and steric properties of phosphine ligands coordinated to the metal center [25] [26]. JoSPOphos ligands favor N1-selective alkylation through enhanced electrostatic interactions between the substrate and catalyst, while DPEphos ligands promote N2-selectivity through different electronic activation patterns [25].

Density functional theory calculations have revealed that the regioselectivity-determining step involves oxidative addition of the benzotriazole N-H bond to the rhodium center [25] [26]. The activation barriers for N1 versus N2 pathways differ by approximately 1-3 kcal/mol depending on the ligand environment, with electrostatic interactions playing the dominant role in determining selectivity [25].

The practical implications of ligand-mediated regioselectivity control extend to the synthesis of pharmaceutically relevant N-substituted benzotriazole derivatives [25]. This methodology enables access to both N1 and N2 regioisomers from the same starting materials, significantly expanding the synthetic utility of benzotriazole chemistry in medicinal chemistry applications.

| Coupling Method | Yield (%) | Racemization (%) | Reaction Time (min) |

|---|---|---|---|

| Dicyclohexylcarbodiimide alone | 65 | 12.0 | 120 |

| Dicyclohexylcarbodiimide + 1-Hydroxybenzotriazole | 87 | 2.0 | 60 |

| Hexafluorophosphate benzotriazole tetramethyl uronium | 82 | 4.0 | 30 |

| Hexafluorophosphate benzotriazole tetramethyl uronium + 1-Hydroxybenzotriazole | 95 | 0.5 | 20 |

| Mechanistic Step | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| Carbodiimide activation | 41,000 | 18.2 | High |

| 1-Hydroxybenzotriazole nucleophilic attack | 2,300 | 21.0 | Medium |

| Benzotriazolyl ester formation | 1,500 | 19.5 | High |

| Aminolysis | 320 | 15.8 | Very High |

XLogP3

LogP

Melting Point

UNII

Related CAS

63307-62-0 (ammonium salt)

GHS Hazard Statements

H203 (97.4%): Explosive;

fire, blast or projection hazard [Danger Explosives];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Rodriguez-Couto S, Mechichi T. Decolorization and detoxification of two textile

industry effluents by the laccase/1-hydroxybenzotriazole system. Environ Sci

Pollut Res Int. 2013 Aug;20(8):5177-87. doi: 10.1007/s11356-013-1491-6. Epub 2013

Jan 30. PubMed PMID: 23361176.

2: Mali SM, Ganesh Kumar M, Katariya MM, Gopi HN. HBTU mediated

1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical

analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid

peptides. Org Biomol Chem. 2014 Nov 14;12(42):8462-72. doi: 10.1039/c4ob01548g.

PubMed PMID: 25228027.

3: Suda T, Hata T, Kawai S, Okamura H, Nishida T. Treatment of tetracycline

antibiotics by laccase in the presence of 1-hydroxybenzotriazole. Bioresour

Technol. 2012 Jan;103(1):498-501. doi: 10.1016/j.biortech.2011.10.041. Epub 2011

Oct 20. PubMed PMID: 22071243.

4: Xu J, Yuan S, Miao M, Chen Z. 1-Hydroxybenzotriazole-Assisted, N-Heterocyclic

Carbene Catalyzed β-Functionalization of Saturated Carboxylic Esters: Access to

Spirooxindole Lactones. J Org Chem. 2016 Nov 18;81(22):11454-11460. Epub 2016 Oct

13. PubMed PMID: 27709941.

5: Sasmal A, Shit S, Rizzoli C, Wang H, Desplanches C, Mitra S. Framework solids

based on copper(II) halides (Cl/Br) and methylene-bridged

bis(1-hydroxybenzotriazole): synthesis, crystal structures, magneto-structural

correlation, and density functional theory (DFT) studies. Inorg Chem. 2012 Oct

1;51(19):10148-57. Epub 2012 Sep 13. PubMed PMID: 22974283.